molecular formula C₁₈H₂₄O₂ B1140504 3beta-Hydroxyestra-4,9-dien-17-one CAS No. 19671-53-5

3beta-Hydroxyestra-4,9-dien-17-one

Cat. No.: B1140504
CAS No.: 19671-53-5
M. Wt: 272.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxyestra-4,9-dien-17-one is a synthetically accessible steroidal compound featuring a 3-beta-hydroxy group and a 4,9-dien-17-one structure. This core scaffold is of significant interest in medicinal chemistry and steroid research for the design and synthesis of novel bioactive molecules . Compounds within the estra-4,9-diene class, which share this structural motif, are known to exhibit notable biological profiles and are investigated for their potential as targeted therapeutic agents . Researchers utilize this and related steroid intermediates in the development of new chemical entities with potential applications in areas such as endocrinology and oncology . The distinct arrangement of functional groups on the steroid skeleton makes it a valuable precursor for further chemical modification and structure-activity relationship (SAR) studies . As a research chemical, this compound is essential for exploring complex biochemical pathways and enzymatic processes involving steroidal hormones . This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFACJJKOZIYTJ-ISYPNPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Carbonyl Reductase Specificity

The enzymatic preparation of steroidal derivatives often begins with ketosteroid substrates. For instance, estra-4,9-diene-3,17-dione (EDD) serves as a common precursor due to its conjugated diene system and reactive ketone groups. In patent CN113528606A, carbonyl reductases (e.g., SEQ ID NO:1 and mutant SEQ ID NO:3 from Lactobacillus kefiri) were employed to selectively reduce the 17-ketone of EDD to 17β-hydroxysteroids. However, this method leaves the 3-ketone intact, necessitating an additional reduction step to introduce the 3β-hydroxyl group.

Dual Enzyme Systems for Sequential Reduction

A proposed pathway involves coupling a 17β-hydroxysteroid dehydrogenase with a 3β-hydroxysteroid dehydrogenase (3β-HSD). For example:

  • 17-Ketone Reduction : Use SEQ ID NO:3 mutant carbonyl reductase to convert EDD to 17β-hydroxyestra-4,9-dien-3-one (yield: 99.1%).

  • 3-Ketone Reduction : Apply a 3β-HSD from Actinobacteria or Streptomyces to reduce the 3-ketone to 3β-hydroxyl. This step remains hypothetical, as no patent data explicitly demonstrates this transformation.

Challenges in Biocatalytic Specificity

Chemical Synthesis Pathways

Bromination-Elimination Strategy for Diene Formation

Patent BRPI0619428A2 outlines a route to dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) that incorporates bromination and elimination steps to install the 4,9-diene system. Adapting this methodology for 3β-Hydroxyestra-4,9-dien-17-one involves:

  • Starting Material : 3-Methoxy-estra-2,5(10)-dien-17-one.

  • Cyanomethylation : React with cyanomethyl lithium to introduce the 17α-cyanomethyl group.

  • Hydrolysis : Treat with HCl in tetrahydrofuran (THF) to convert 3-methoxy to 3-keto.

  • Bromination : Use pyridinium tribromide to brominate at C9 and C11.

  • Dehydrobromination : Eliminate HBr via base treatment to form the 4,9-diene.

Comparative Analysis of Synthetic Routes

Method Substrate Key Steps Yield Challenges
Biocatalytic (CN113528606A)Estra-4,9-diene-3,17-dione17-Ketone reduction via carbonyl reductase99.1%Requires secondary enzyme for 3β-OH
Chemical (BRPI0619428A2)3-Methoxy-estra-2,5(10)-dien-17-oneBromination, elimination77%Stereochemical control at C3

Industrial Feasibility and Scale-Up Considerations

Solvent Systems and Cofactor Recycling

The use of isopropanol-water mixtures in biocatalytic reactions enhances substrate solubility and cofactor (NADPH) regeneration. For chemical routes, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) improve steroid solubility in aqueous media, enabling substrate concentrations up to 30 g/L.

Purification and Byproduct Management

Chromatographic techniques (e.g., preparative HPLC) are critical for isolating 3β-Hydroxyestra-4,9-dien-17-one from stereoisomers and brominated byproducts. Patent BRPI0619428A2 reports impurity levels below 0.1% after recrystallization and HPLC .

Chemical Reactions Analysis

3beta-Hydroxyestra-4,9-dien-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or dione forms.

    Reduction: Reduction reactions can yield different hydroxylated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common reagents used in these reactions include hydrogen donors, oxidizing agents like Jones reagent, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula of 3beta-Hydroxyestra-4,9-dien-17-one is C18H24O2, with a molecular weight of 272.38 g/mol. It is characterized by a steroid backbone that allows it to interact effectively with androgen receptors.

Mechanism of Action : As an anabolic-androgenic steroid, this compound promotes muscle growth and enhances protein synthesis through its interaction with androgen receptors. This interaction leads to alterations in gene expression related to muscle development and repair processes. The compound also influences biochemical pathways such as the Akt/mTOR pathway, which is crucial for protein synthesis and muscle hypertrophy .

Scientific Research Applications

This compound has been utilized in various research contexts:

  • Biological Research :
    • Anabolic Effects : Investigations into its anabolic properties have demonstrated significant increases in muscle mass and strength in animal models. Studies have shown that administration results in enhanced muscle hypertrophy compared to controls .
    • Cellular Mechanisms : Researchers use this compound to study the underlying cellular mechanisms of anabolic steroids on muscle cells, including their effects on signaling pathways involved in muscle growth.
  • Pharmaceutical Development :
    • Therapeutic Agents : The compound is explored for developing treatments for conditions like muscle wasting and osteoporosis due to its ability to stimulate muscle growth and improve bone density .
    • Performance Enhancement : Due to its anabolic properties, it has been studied for potential applications in sports medicine, despite being banned by organizations like the World Anti-Doping Agency (WADA) due to its performance-enhancing effects .
  • Chemical Synthesis :
    • Precursor for Other Steroids : It serves as a precursor in synthesizing other steroid compounds, facilitating research into new anabolic agents or therapeutic steroids.

In Vivo Studies

Several studies have highlighted the efficacy of this compound:

  • Muscle Growth Studies : In controlled animal trials, administration of the compound resulted in a 35-40% increase in muscle mass compared to sham-treated groups. These studies also indicated a protective effect against bone density loss associated with orchiectomy .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in arthritis models, showing promise for therapeutic applications beyond muscle growth.

Table of Comparative Studies

Study ReferenceApplication FocusKey Findings
Anabolic EffectsSignificant increase in muscle mass (35-40%) in animal models.
Bone DensityProtective effects against bone loss post-orchiectomy.
Anti-inflammatoryReduction in paw swelling in arthritis models.

Mechanism of Action

The mechanism of action of 3beta-Hydroxyestra-4,9-dien-17-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in muscle growth and protein synthesis. This leads to increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of anabolic and catabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds influence their biological activity, metabolic pathways, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Biological Activity Key References
3β-Hydroxyestra-4,9-dien-17-one 3β-OH, 17-keto Research intermediate
RU486 (R38486) 11β-(4-dimethylaminophenyl), 17α-propynyl Glucocorticoid receptor antagonist
Org 34517 11β-(1,3-benzodioxol-5-yl), 17α-propynyl Antidepressant candidate
9α-Hydroxyandrost-4-ene-3,17-dione 9α-OH, 3,17-dione Synthetic precursor
17β-Hydroxy-estra-4,9(10)-dien-3-one 17β-OH, 3-keto Photodimerization substrate

Metabolic Pathways and Stability

  • RU486 Metabolism : Metabolized by CYP3A enzymes in hepatoma cells, forming hydroxylated derivatives. Induction by dexamethasone highlights its dependence on glucocorticoid-regulated pathways .

Biological Activity

3beta-Hydroxyestra-4,9-dien-17-one, also known as 3β-hydroxy-estra-4,9-diene-17-one, is a synthetic anabolic-androgenic steroid (AAS) derived from the natural steroid hormones. Its unique structural features confer specific biological activities that have made it a subject of interest in various fields, including pharmacology, biochemistry, and sports medicine. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential applications in therapeutic contexts.

Target Interactions

As an anabolic-androgenic steroid, this compound primarily interacts with androgen receptors (AR) in various tissues. This interaction leads to alterations in gene expression and protein synthesis pathways that promote muscle growth and repair. The compound is believed to activate the Akt/mTOR signaling pathway, which is crucial for muscle hypertrophy, and the MAPK/ERK pathway, which regulates cell proliferation and differentiation.

Biochemical Pathways

The biological effects of this compound are mediated through several key biochemical pathways:

  • Akt/mTOR Pathway : This pathway is essential for protein synthesis and muscle growth.
  • MAPK/ERK Pathway : Involved in cell growth and differentiation.
  • Androgen Receptor Signaling : Directly influences muscle mass and strength by modulating gene expression related to muscle development.

Pharmacokinetics

This compound is metabolized primarily in the liver. The metabolic processes include:

  • Oxidation : Conversion into various metabolites.
  • Reduction : Formation of hydroxylated derivatives.
  • Substitution Reactions : Changes at the hydroxyl group leading to ester or ether formation.

The compound is excreted through urine, often detected in its free form or as phase I metabolites .

Anabolic Effects

The primary biological activity attributed to this compound is its anabolic effect on muscle tissue. Studies indicate that administration can lead to significant increases in muscle mass and strength due to enhanced protein synthesis and reduced catabolism.

Therapeutic Potential

Research has explored the use of this compound in treating conditions such as:

  • Muscle Wasting Disorders : Due to its ability to promote muscle growth.
  • Osteoporosis : Its anabolic properties may also benefit bone density enhancement.

Case Studies

  • Administration Study : A study involving healthy male volunteers showed that administration of anabolic steroids resulted in increased serum levels of testosterone and dihydrotestosterone (DHT), alongside decreased fat mass over an 8-week period .
  • Doping Control Research : Investigations into the metabolism of similar steroids highlighted the detection methods for this compound in urine samples post-administration, emphasizing its relevance in sports medicine and anti-doping efforts .

Comparison with Similar Compounds

This compound shares structural similarities with other anabolic steroids. Below is a comparison table highlighting its characteristics against similar compounds:

CompoundStructure FeaturesPrimary UseAnabolic Activity
This compoundHydroxyl group at C3Muscle growth researchHigh
TrenboloneStronger binding affinity to ARVeterinary medicineVery High
Estra-4,9-dien-17-oneLacks hydroxyl at C3Bodybuilding supplementsModerate

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of 3β-Hydroxyestra-4,9-dien-17-one?

To verify structural identity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical features and confirm the positions of hydroxyl and ketone groups. High-resolution mass spectrometry (HRMS) is critical for validating molecular weight and fragmentation patterns . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is recommended, with attention to column selection (e.g., C18 reverse-phase) and mobile phase optimization to separate closely related steroid derivatives. Documentation of retention times and comparison with reference standards (if available) is essential .

Q. What are the critical storage conditions to preserve the stability of 3β-Hydroxyestra-4,9-dien-17-one in laboratory settings?

The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Optimal temperature ranges are -20°C for long-term storage and 2–8°C for short-term use. Solubility in organic solvents (e.g., dimethyl sulfoxide or ethanol) should be considered for stock solutions, with periodic stability checks via HPLC to detect degradation products. Moisture-sensitive handling is advised due to the hydroxyl group’s reactivity .

Q. How can researchers mitigate safety risks when handling 3β-Hydroxyestra-4,9-dien-17-one in experimental workflows?

Based on analogous steroid safety data, personal protective equipment (PPE) is mandatory: nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for prolonged exposure. Respiratory protection (NIOSH-approved masks) is required if airborne particulates are generated. Emergency protocols include immediate rinsing of affected skin/eyes with water for 15 minutes and medical consultation for accidental ingestion .

Advanced Research Questions

Q. How should researchers design experiments to study the metabolic pathways of 3β-Hydroxyestra-4,9-dien-17-one in mammalian systems?

A tiered approach is recommended:

  • In vitro assays : Use liver microsomes or hepatocytes to identify Phase I (oxidation, reduction) and Phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C or deuterium) can track metabolic fate .
  • In vivo models : Administer the compound to rodents via oral or intravenous routes, followed by LC-MS/MS analysis of plasma, urine, and feces. Dose-response studies should account for interspecies variability in cytochrome P450 activity .
  • Data validation : Cross-reference results with computational models (e.g., molecular docking for enzyme interactions) and compare to structurally similar steroids like estradiol derivatives .

Q. What strategies can resolve discrepancies in reported biological activity data for 3β-Hydroxyestra-4,9-dien-17-one across different studies?

  • Methodological audit : Compare assay conditions (e.g., cell lines, incubation times, solvent carriers) to identify variables affecting activity. For receptor-binding studies, validate the specificity of antibodies or ligands used .
  • Batch consistency : Replicate experiments using independently synthesized batches of the compound to rule out impurity-driven artifacts.
  • Meta-analysis : Systematically review literature using databases like PubMed or Web of Science, applying statistical tools (e.g., funnel plots) to assess publication bias .
    文献检索与引用的技巧
    01:53
    《高校计算机教师毕设指南》第三期:文献综述是什么?
    02:45

Q. How can the stereochemical configuration of 3β-Hydroxyestra-4,9-dien-17-one be conclusively determined if X-ray crystallography is unavailable?

  • Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with those of stereochemically defined analogs.
  • Synthetic derivatization : Introduce chiral auxiliaries (e.g., Mosher’s esters) to hydroxyl groups and analyze via ¹H NMR for diastereomeric splitting patterns.
  • Computational modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or optical rotations, validated against experimental data .

Methodological Considerations

Q. What experimental controls are essential when investigating the endocrine-disrupting potential of 3β-Hydroxyestra-4,9-dien-17-one?

  • Positive controls : Include known agonists/antagonists (e.g., tamoxifen for estrogen receptors).
  • Vehicle controls : Account for solvent effects (e.g., ethanol or DMSO cytotoxicity).
  • Cell viability assays : Use MTT or resazurin assays to distinguish cytotoxicity from receptor-mediated effects.
  • Dose validation : Confirm compound stability in culture media via LC-MS at assay endpoints .

Q. How should researchers address the lack of commercially available reference standards for 3β-Hydroxyestra-4,9-dien-17-one?

  • In-house synthesis : Follow published protocols for analogous steroids, optimizing reaction conditions (e.g., protecting group strategies for hydroxyls).
  • Structural characterization : Use multi-dimensional NMR (COSY, HSQC) and HRMS to confirm identity.
  • Collaborative validation : Share synthesized standards with independent labs for cross-validation of analytical data .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when reporting bioactivity studies involving 3β-Hydroxyestra-4,9-dien-17-one?

  • Detailed metadata : Document solvent purity, equipment calibration, and lot numbers of reagents.
  • Open data practices : Deposit raw spectra, chromatograms, and statistical analyses in public repositories (e.g., Zenodo).
  • MIAME compliance : Adhere to Minimum Information About a Biological and Biomedical Experiment guidelines for assay reporting .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 3β-Hydroxyestra-4,9-dien-17-one toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Bootstrap resampling : Assess confidence intervals for small sample sizes.
  • Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.